molecular formula C10H17ClN2 B2357027 (2,4,5-Trimethylbenzyl)hydrazine hydrochloride CAS No. 2503208-83-9

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride

Cat. No.: B2357027
CAS No.: 2503208-83-9
M. Wt: 200.71
InChI Key: HSJOKBFZMJFHSC-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride is a chemical compound widely used in scientific research due to its unique properties. This compound is particularly valuable in the fields of synthesis, drug development, and catalysis. Its versatility makes it an essential tool for scientists exploring various domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 2,4,5-trimethylbenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2,4,5-Trimethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.

Scientific Research Applications

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of hydrazones and Schiff bases.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving hydrazine derivatives.

    Industry: The compound is used in catalysis and other industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2,4,5-Trimethylbenzyl)hydrazine hydrochloride exerts its effects involves the interaction with specific molecular targets and pathways. The hydrazine group in the compound can form stable complexes with various substrates, facilitating reactions such as nucleophilic addition and substitution. These interactions are crucial for its role in synthesis and catalysis.

Comparison with Similar Compounds

    Benzylhydrazine hydrochloride: Similar in structure but lacks the methyl groups, resulting in different reactivity and applications.

    Phenylhydrazine hydrochloride: Contains a phenyl group instead of the trimethylbenzyl group, leading to variations in chemical behavior.

Uniqueness: (2,4,5-Trimethylbenzyl)hydrazine hydrochloride is unique due to the presence of three methyl groups on the benzyl ring, which influence its reactivity and stability. This structural feature makes it particularly useful in specific synthetic and catalytic applications.

Properties

IUPAC Name

(2,4,5-trimethylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-7-4-9(3)10(6-12-11)5-8(7)2;/h4-5,12H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJOKBFZMJFHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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